

IUPAC name for C₇H₅ClF₃N

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

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An In-Depth Technical Guide to Chloro-Trifluoromethyl-Aniline Isomers: Spotlight on 4-Chloro-3-(trifluoromethyl)aniline

Introduction

The molecular formula C₇H₅ClF₃N represents a class of halogenated and fluorinated aromatic amines. While several constitutional isomers share this formula, their chemical properties and industrial applications vary significantly based on the substitution pattern on the aniline ring. This guide provides a comprehensive technical overview of these compounds, with a primary focus on 4-Chloro-3-(trifluoromethyl)aniline (CAS No. 320-51-4), a critical intermediate in the synthesis of advanced pharmaceuticals.^{[1][2][3]} Other notable isomers include 4-Chloro-2-(trifluoromethyl)aniline and 2-Chloro-5-(trifluoromethyl)aniline, which also find utility in chemical synthesis.^{[4][5][6]}

This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, properties, and applications of 4-Chloro-3-(trifluoromethyl)aniline, emphasizing its role as a key building block in modern medicinal chemistry.

Chemical Identity and Physicochemical Properties

4-Chloro-3-(trifluoromethyl)aniline, also known by its synonym 5-Amino-2-chlorobenzotrifluoride, is a substituted aniline that has gained prominence due to the unique electronic properties conferred by its chloro and trifluoromethyl substituents.^[1] These groups

enhance the molecule's reactivity and metabolic stability, making it a valuable precursor in multi-step organic syntheses.^[2]

Key Identifiers and Properties

The fundamental properties of 4-Chloro-3-(trifluoromethyl)aniline are summarized below. This data is crucial for designing synthetic routes, ensuring proper handling, and establishing quality control parameters.

Property	Value	Source(s)
IUPAC Name	4-Chloro-3-(trifluoromethyl)aniline	
Synonyms	5-Amino-2-chlorobenzotrifluoride, 4-Chloro- α,α,α -trifluoro-m-toluidine	[1]
CAS Number	320-51-4	[1]
Molecular Formula	C ₇ H ₅ ClF ₃ N	[1][2]
Molecular Weight	195.57 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid or crystalline solid	[1]
Melting Point	36-40°C	[1]
Boiling Point	~228-230°C	[1]
Density	~1.4 g/cm ³	[1]
Solubility	Sparingly soluble in water; soluble in ethanol, ether, acetone	[1]
Purity (Typical)	≥99.0% (by HPLC)	[1][2]

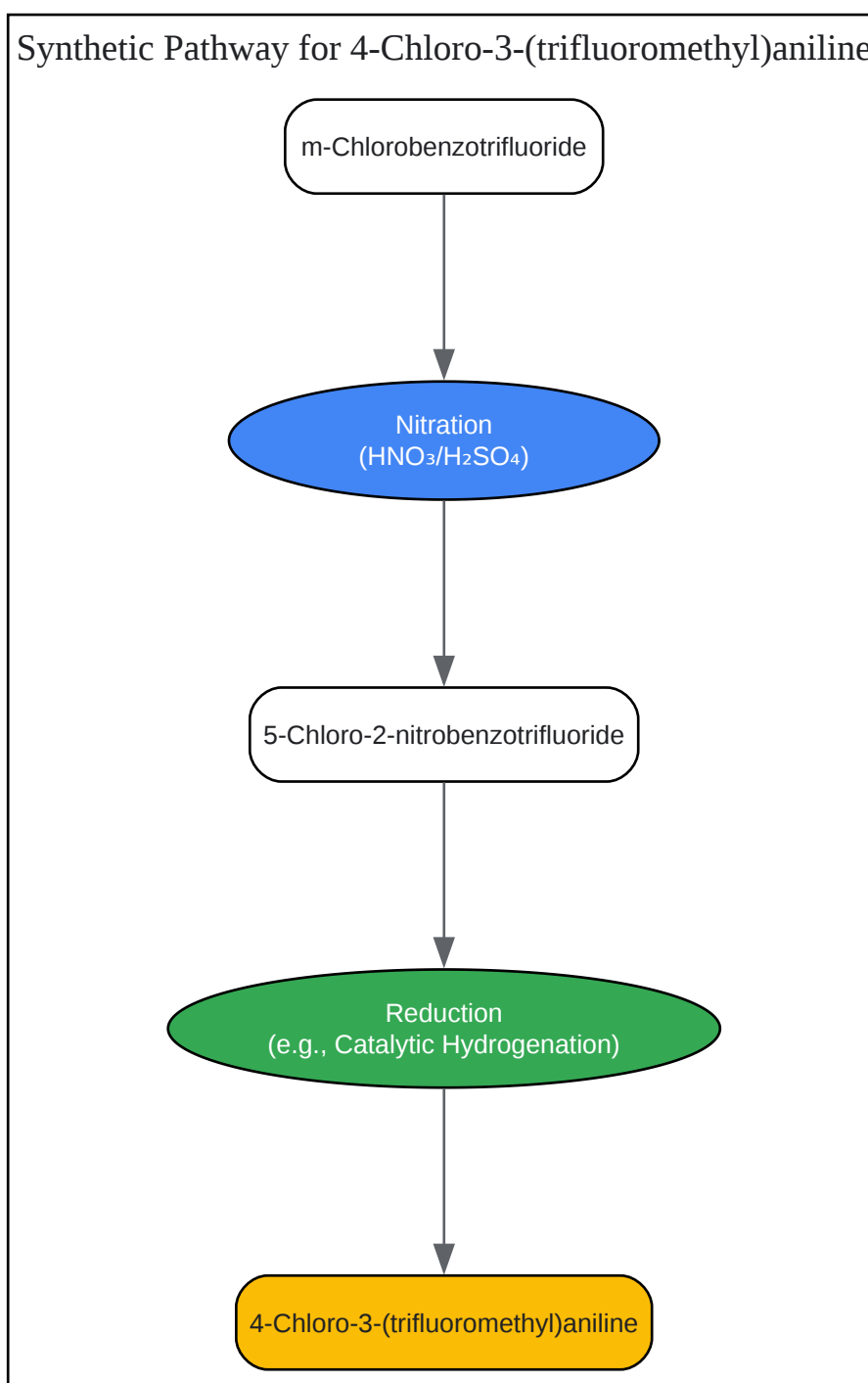
Synthesis and Quality Control

The industrial production of 4-Chloro-3-(trifluoromethyl)aniline requires a precise, multi-step synthesis designed to ensure high purity and yield. While various routes exist, a common approach involves the nitration of a substituted benzotrifluoride followed by reduction.

Generalized Synthetic Workflow

A representative synthesis pathway involves the following key transformations. The choice of reagents and reaction conditions is critical to control regioselectivity and minimize the formation of isomeric impurities.

Synthetic Pathway for 4-Chloro-3-(trifluoromethyl)aniline



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Caption: Generalized synthesis of 4-Chloro-3-(trifluoromethyl)aniline.

Protocol: Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

While a detailed, validated protocol for 4-Chloro-3-(trifluoromethyl)aniline is proprietary, a similar synthesis for the isomer 4-Chloro-2-(trifluoromethyl)aniline illustrates the core chemical principles. This process involves nitration, reduction, and subsequent diazotization.^[7]

Step 1: Nitration of m-chlorobenzotrifluoride

- Cool m-chlorobenzotrifluoride in a reactor.
- Slowly add a mixture of nitric acid and sulfuric acid, maintaining the temperature below 25°C.
- Allow the reaction to proceed at room temperature for approximately 2.5 hours.
- Separate the organic layer and recrystallize from a suitable solvent (e.g., n-hexane) at low temperature to yield the intermediate, 5-chloro-2-nitrobenzotrifluoride.^[7]

Step 2: Reduction to 4-Chloro-2-(trifluoromethyl)aniline

- The intermediate, 5-chloro-2-nitrobenzotrifluoride, is reduced in a Raney nickel catalytic hydrogenation system.
- This step selectively reduces the nitro group to an amine, yielding the desired 4-chloro-2-trifluoromethylaniline.^[7]

Quality Assurance

Purity is paramount, as isomeric impurities can lead to side reactions and impact the efficacy and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of 4-Chloro-3-(trifluoromethyl)aniline, with commercial suppliers typically guaranteeing a purity of ≥99.0%.^[1]
^[2]

Applications in Drug Development & Agrochemicals

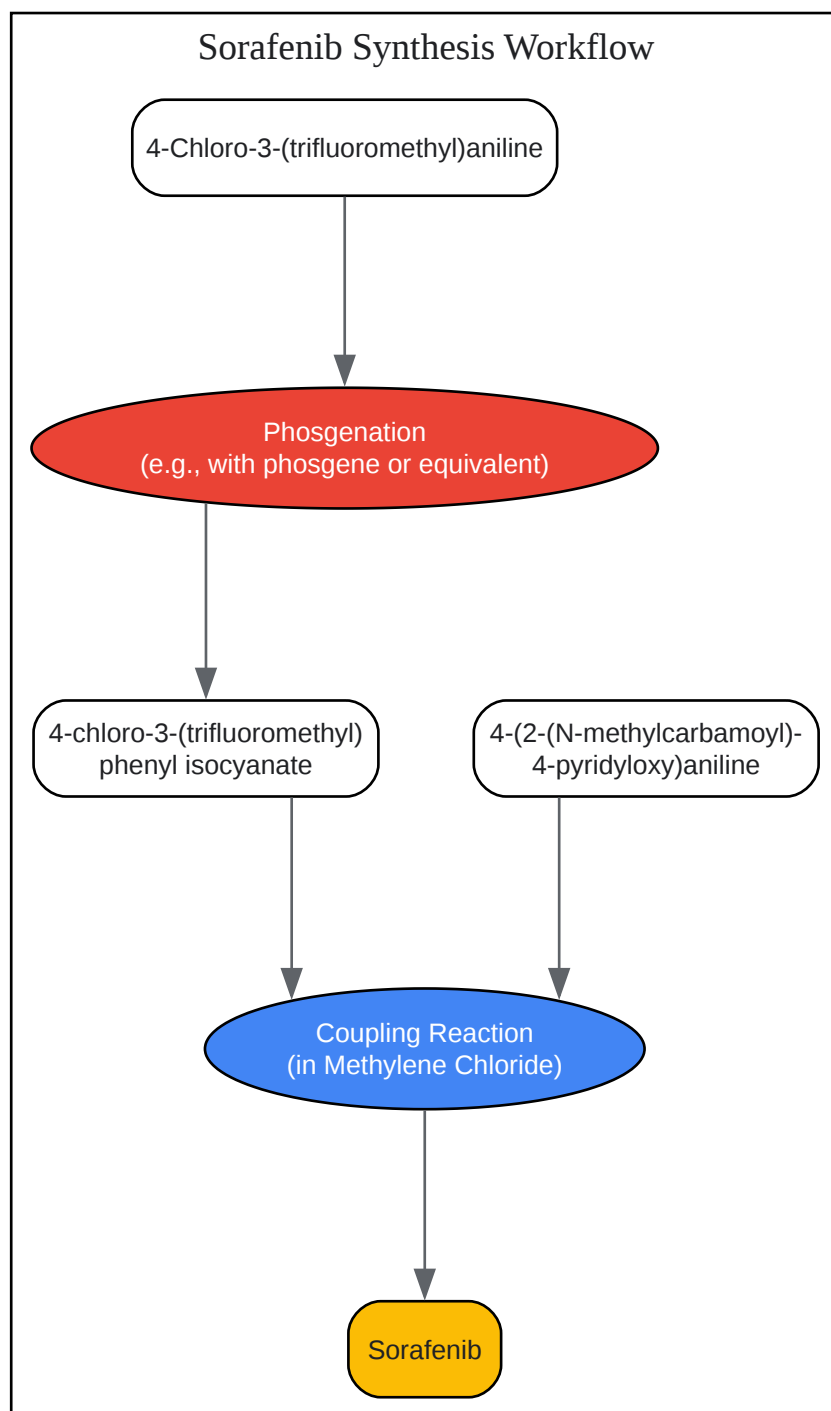
The primary application of 4-Chloro-3-(trifluoromethyl)aniline is as a core building block in the synthesis of high-value chemical products, particularly in the pharmaceutical and agrochemical

industries.[1][2] The trifluoromethyl group often enhances lipid solubility and metabolic stability, improving the bioavailability and efficacy of the final product.[2]

Keystone Intermediate for Sorafenib

4-Chloro-3-(trifluoromethyl)aniline is an indispensable precursor in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of primary kidney and liver cancer.[1][8] Sorafenib functions by targeting the Raf/Mek/Erk signaling pathway, which is crucial for cell proliferation and angiogenesis in tumors.[8]

The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (derived from the aniline) with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.[8]



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Caption: Key steps in the synthesis of Sorafenib.

Role in Agrochemicals

Beyond pharmaceuticals, this compound is a building block for a new generation of highly effective and low-toxicity herbicides and insecticides.^[2] The inclusion of the trifluoromethyl group can significantly enhance the biological activity and persistence of these agrochemicals.^[2]

Safety, Handling, and Transportation

As a toxic substance, 4-Chloro-3-(trifluoromethyl)aniline requires careful handling and adherence to strict safety protocols.

Hazard Classification and PPE

- Hazard Class: UN 2811, Class 6.1 (Toxic Substances).^[1]
- Signal Word: Warning.
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Personal Protective Equipment (PPE): Appropriate gloves, eye shields, and a dust mask (type N95 or equivalent) are mandatory.

Storage and Transportation

The compound should be stored in a dry, dark place at room temperature in a sealed container.^[3] Transportation must comply with international regulations for hazardous chemicals, requiring proper labeling and secure packaging to ensure safe delivery.^[1]

Conclusion

The molecular formula $C_7H_5ClF_3N$ encompasses several important chemical isomers, with 4-Chloro-3-(trifluoromethyl)aniline standing out for its critical role in the pharmaceutical industry. Its unique structure makes it an essential precursor for synthesizing life-saving drugs like Sorafenib. A thorough understanding of its properties, synthesis, and handling is vital for chemists and researchers working to develop the next generation of therapeutics and advanced materials. The continued demand for this intermediate underscores its importance as a high-value building block in organic synthesis.

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- To cite this document: BenchChem. [IUPAC name for C₇H₅ClF₃N]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585905#iupac-name-for-c7h5clf3n>]

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